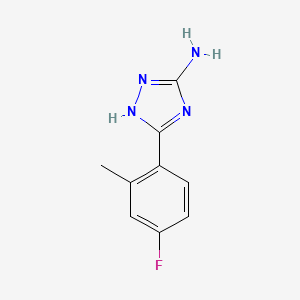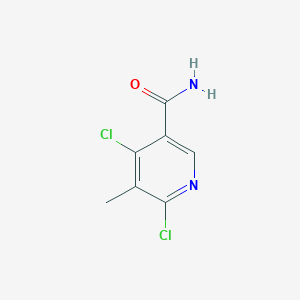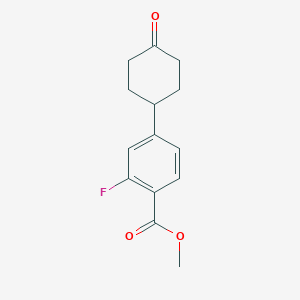
Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate is an organic compound with the molecular formula C14H15FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a 4-oxocyclohexyl group at the 4-position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate typically involves the esterification of 2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product, methyl 2-fluorobenzoate, is then subjected to a Friedel-Crafts acylation reaction with 4-oxocyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Fluoro-4-(4-oxocyclohexyl)benzoic acid.
Reduction: Methyl 2-fluoro-4-(4-hydroxycyclohexyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The 4-oxocyclohexyl group provides additional steric and electronic effects, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-Fluorobenzoate: Lacks the 4-oxocyclohexyl group, resulting in different chemical and biological properties.
Methyl 4-(4-Oxocyclohexyl)benzoate: Lacks the fluorine atom, affecting its reactivity and interactions.
Methyl 2-Chloro-4-(4-oxocyclohexyl)benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate is unique due to the presence of both the fluorine atom and the 4-oxocyclohexyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H15FO3 |
|---|---|
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
methyl 2-fluoro-4-(4-oxocyclohexyl)benzoate |
InChI |
InChI=1S/C14H15FO3/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h4,7-9H,2-3,5-6H2,1H3 |
Clé InChI |
IMAQHJIIAZBISR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C2CCC(=O)CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)


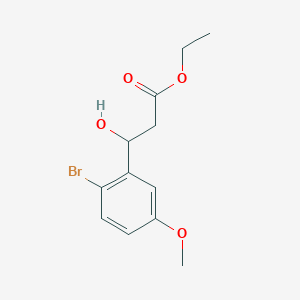
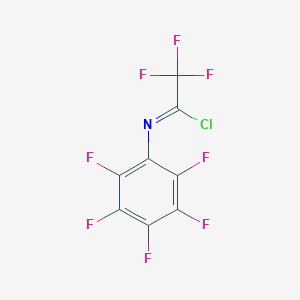


![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)


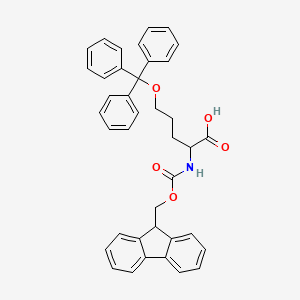
![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
